molecular formula C23H26N2O4 B2815652 (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 903187-66-6

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2815652
CAS No.: 903187-66-6
M. Wt: 394.471
InChI Key: VVMIVJXOZJEVKD-MOSHPQCFSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene group at position 2 (2-methoxy-substituted) and a 4-methylpiperazine moiety at position 5. The 6-hydroxy and 4-methyl groups further modulate its electronic and steric properties, making it a candidate for pharmacological studies. Benzofuranones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects . The 4-methylpiperazine substituent may enhance solubility and bioavailability compared to simpler alkyl or aryl analogs .

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-15-12-18(26)17(14-25-10-8-24(2)9-11-25)23-21(15)22(27)20(29-23)13-16-6-4-5-7-19(16)28-3/h4-7,12-13,26H,8-11,14H2,1-3H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMIVJXOZJEVKD-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3OC)O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3OC)/O2)CN4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced via a condensation reaction between a methoxybenzaldehyde and the benzofuran core, often using a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the benzofuran intermediate reacts with 4-methylpiperazine under suitable conditions, such as in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methoxybenzylidene group can be reduced to a methoxybenzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methoxybenzyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzofuran core with multiple functional groups, including a hydroxyl group, a methoxy group, and a piperazine moiety. Its unique structure contributes to its reactivity and interaction with biological targets. The presence of the hydroxyl group enhances hydrogen bonding capabilities, while the methoxy group influences lipophilicity and membrane interactions.

Chemistry

In organic synthesis, (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one serves as a versatile building block for the development of new chemical entities. Its ability to undergo various chemical transformations makes it valuable in creating complex molecules for pharmaceutical applications.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial in protecting cells from oxidative stress. It acts as a free radical scavenger, thereby preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS) .

Medicine

Given its biological activities, this compound is being explored for potential therapeutic applications in oncology and inflammatory conditions. Its ability to inhibit cancer cell proliferation and modulate inflammatory responses positions it as a candidate for drug development.

Case Study 1: Anticancer Activity

A study examining the effects of this compound on HeLa and K562 cancer cell lines demonstrated significant cytotoxicity. The compound induced apoptosis through ROS generation, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that this compound effectively reduced the secretion of pro-inflammatory cytokines in activated macrophages. This activity suggests its potential use in treating chronic inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzofuran-3(2H)-one core but differing in substituents (Table 1). Key parameters include solubility, bioavailability, and substituent effects.

Table 1: Structural and Pharmacokinetic Comparison

Compound Name Substituents (Position) Aqueous Solubility (mg/mL) Bioavailability (F) Synthetic Accessibility Score (SAS) Reference
(Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one 2-(2-methoxybenzylidene), 4-methyl, 7-(4-methylpiperazinylmethyl) Not reported Not reported Estimated 3.1–3.5* N/A
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2-(2,3,4-trimethoxybenzylidene), 7-(4-(2-hydroxyethyl)piperazinylmethyl) 0.45–0.50 0.55 2.8–3.2
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 2-(4-methoxybenzylidene), 7-methyl 0.60–0.65 0.56 1.5–2.0
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one 2-(thiophen-2-ylmethylene), 7-(4-methylpiperidinylmethyl) 0.30–0.35 0.48 3.0–3.5

*Estimated based on analogs with similar piperazine substituents .

Key Observations:

Substituent Effects on Solubility :

  • The 4-methoxybenzylidene analog () exhibits higher solubility (0.60–0.65 mg/mL) due to its simpler 7-methyl group and para-methoxy substitution, reducing steric hindrance .
  • The target compound’s 4-methylpiperazine group likely improves solubility over the 4-methylpiperidine analog (, .30–0.35 mg/mL) due to increased polarity .

Bioavailability Trends :

  • Compounds with piperazine derivatives (e.g., , F = 0.55) show moderate bioavailability, influenced by the balance between polarity and membrane permeability .
  • The 7-methyl analog () achieves higher bioavailability (F = 0.56) owing to reduced molecular weight and metabolic stability .

Synthetic Accessibility :

  • The 4-methylpiperazinylmethyl group increases synthetic complexity (SAS ~3.1–3.5) compared to 7-methyl (SAS 1.5–2.0) .

Substituent-Driven Pharmacological Implications

  • 2-Methoxybenzylidene vs.
  • Piperazine vs.
  • Thiophene vs. Benzylidene : The thiophene-substituted analog () exhibits lower solubility due to hydrophobic interactions but may offer unique electronic properties for targeting sulfur-binding enzymes .

Biological Activity

(Z)-6-hydroxy-2-(2-methoxybenzylidene)-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran and its derivatives are known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzofuran nucleus, which is linked to a methoxybenzylidene moiety and a piperazine substituent. This structural complexity may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives. While specific data on this compound is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have been reported to induce apoptosis in human cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases, which are crucial in the apoptotic pathway .

Table 1: Cytotoxicity of Related Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AK56212.5ROS generation, apoptosis induction
Compound BMCF-720.0Caspase activation
Compound CHeLa15.0NF-kB inhibition

Anti-inflammatory Activity

Benzofuran derivatives are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β. For example, a related benzofuran compound exhibited a reduction in TNF levels by up to 93.8% in macrophage cells . The ability to modulate inflammatory pathways suggests that this compound may possess similar effects.

Table 2: Inhibition of Pro-inflammatory Cytokines by Benzofuran Derivatives

Compound NameCytokine Inhibited% Inhibition
Compound DTNF-α93.8
Compound EIL-1β98
Compound FIL-671

Antimicrobial Activity

The antimicrobial properties of benzofurans have also been documented. Some derivatives exhibit significant activity against bacterial strains, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways . Further research is needed to evaluate the specific antimicrobial efficacy of this compound.

The mechanisms underlying the biological activities of benzofuran derivatives often involve:

  • Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways through ROS generation and caspase activation.
  • Inhibition of Inflammatory Mediators : Compounds can modulate signaling pathways associated with inflammation, notably the NF-kB pathway.
  • Antimicrobial Effects : The structural features allow for interaction with microbial enzymes or cell structures.

Case Studies

Several case studies illustrate the biological activity of benzofuran derivatives:

  • Cytotoxicity in Cancer Cells : A study demonstrated that a related benzofuran compound reduced cell viability in K562 leukemia cells by inducing apoptosis through increased ROS levels and caspase activation .
  • Anti-inflammatory Effects : Another case highlighted the effectiveness of a benzofuran derivative in reducing pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .

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